molecular formula C14H10Cl2N2O B2835181 3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one CAS No. 537702-22-0

3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one

Cat. No. B2835181
CAS RN: 537702-22-0
M. Wt: 293.15
InChI Key: YOCFOMXFRZFLTM-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . The dichlorophenyl group attached to the benzimidazole ring could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques like NMR, IR, and X-ray crystallography . The presence of the dichlorophenyl group in the compound would likely be evident in the NMR and IR spectra.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on the substituents present on the benzimidazole ring. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl group .

Scientific Research Applications

Antifungal Activity

This compound exhibits antifungal properties, particularly against dermatophytes and Candida species. Researchers have explored its potential as a topical antifungal agent for treating skin infections. Its mechanism of action involves inhibiting fungal cell membrane synthesis, disrupting ergosterol biosynthesis, and affecting fungal growth .

Herbicide Synthesis

The compound serves as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone is widely used in agriculture to control broadleaf weeds and grasses in crops like soybeans, cotton, and peanuts. Understanding the reactivity and stability of this intermediate is crucial for efficient herbicide production .

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one: acts as a potent and selective inhibitor of GSK-3β. GSK-3 plays a vital role in various cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal function. Researchers have investigated its use in cancer therapy and neurodegenerative diseases .

Continuous Flow Microreactor Systems

Researchers have developed continuous nitration processes using this compound as a substrate. For instance, the continuous nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (a derivative) is essential for synthesizing Sulfentrazone. Microreactor systems enhance efficiency, safety, and scalability in chemical processes .

Pharmaceutical Quality Control

As a certified reference material (CRM), this compound aids in pharmaceutical quality control. It provides a convenient alternative to in-house working standards. Laboratories use it for pharma release testing, method development, and calibration. The CRM complies with ISO standards, ensuring traceability and accuracy .

Analytical Method Development

Researchers employ this compound to develop analytical methods for qualitative and quantitative analyses. Its stability, solubility, and reactivity are critical factors in method validation. By understanding its behavior under various conditions, scientists optimize analytical techniques .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCFOMXFRZFLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

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